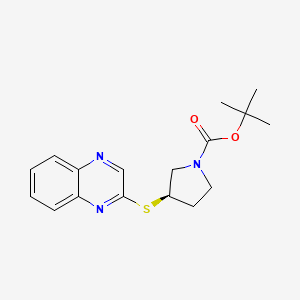

(R)-3-(Quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC18702697

Molecular Formula: C17H21N3O2S

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H21N3O2S |

|---|---|

| Molecular Weight | 331.4 g/mol |

| IUPAC Name | tert-butyl (3R)-3-quinoxalin-2-ylsulfanylpyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C17H21N3O2S/c1-17(2,3)22-16(21)20-9-8-12(11-20)23-15-10-18-13-6-4-5-7-14(13)19-15/h4-7,10,12H,8-9,11H2,1-3H3/t12-/m1/s1 |

| Standard InChI Key | PIFDYHBZNSTMPZ-GFCCVEGCSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H](C1)SC2=NC3=CC=CC=C3N=C2 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)SC2=NC3=CC=CC=C3N=C2 |

Introduction

(R)-3-(Quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound featuring a quinoxaline ring, a pyrrolidine ring, and a tert-butyl ester functional group. This compound belongs to the category of heterocyclic compounds, which are organic compounds containing at least one atom that is not carbon in the ring structure. The molecular weight of this compound is reported to be approximately 365.9 g/mol in some sources, although there is a discrepancy with another source indicating a lower molecular weight of about 295.40 g/mol, likely due to an error in the molecular formula or structure description.

Synthesis Methods

The synthesis of (R)-3-(Quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. These synthetic routes are crucial for obtaining high yields of the desired compound while maintaining purity and structural integrity. Common methods include the use of advanced techniques such as flow chemistry, which allows for better control over reaction conditions and improved yields while minimizing waste.

Synthesis Steps Overview

-

Starting Materials: Typically involves quinoxaline derivatives and pyrrolidine precursors.

-

Reaction Conditions: Careful optimization of parameters such as temperature, pressure, and concentration is required.

-

Purification: Techniques like chromatography are used to ensure purity.

Biological Activities and Potential Applications

(R)-3-(Quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester exhibits significant biological activities, making it an interesting subject for research in medicinal chemistry and drug development. Its mechanism of action involves interaction with specific molecular targets within biological systems, such as enzymes or receptors, which can lead to modulation of their activity. This results in various biological responses, including potential anti-inflammatory or anticancer effects.

Potential Applications

-

Pharmaceuticals: Potential therapeutic applications due to its biological activity.

-

Diagnostics: Could be used in developing diagnostic tools.

-

Materials Science: Speculative applications in materials development.

Comparison with Similar Compounds

Several compounds share structural similarities with (R)-3-(Quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester. These include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(6-Nitro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Contains a nitro group on the quinoxaline | Enhanced biological activity due to nitro substitution |

| 3-(6-Chloro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Chlorine substituent instead of nitro | Potentially different reactivity profiles |

| 3-(5-Methyl-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Contains a pyridine instead of quinoxaline | Different biological activity profile |

| 3-(7-Nitro-indolylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Indole structure replacing quinoxaline | Unique pharmacological properties |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume